7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(DIPROPYLAMINO)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIPROPYLAMINO)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(DIPROPYLAMINO)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(DIPROPYLAMINO)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, as it can induce apoptosis in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Thiazolo[5,4-d]pyrimidines: These derivatives have shown high affinity for adenosine receptors and potential efficacy in treating depression.
Uniqueness
7-(DIPROPYLAMINO)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dipropylamino and diphenyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24N4S2 |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
7-(dipropylamino)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H24N4S2/c1-3-15-26(16-4-2)21-19-22(25-20(24-21)17-11-7-5-8-12-17)27(23(28)29-19)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
DYRFKUPKQYSUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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